SSR 125543A

Description

Historical Development and Initial Characterization of SSR 125543A in Preclinical Discovery

This compound was originally developed by Sanofi-Aventis as part of a research program aimed at creating orally active, non-peptide antagonists for the CRF1 receptor. ncats.ioabpi.org.uk The development was driven by the growing understanding of the CRF system's role in coordinating stress responses. researchgate.net The initial biochemical and pharmacological characterization revealed this compound to be a potent and selective antagonist. ncats.ioresearchgate.net

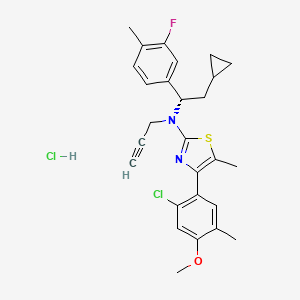

Its chemical name is 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride. ncats.io The thiazole (B1198619) ring is a key structural feature of the molecule. uq.edu.au Preclinical studies characterized its high affinity for the human CRF1 receptor. ncats.io In vivo studies in rats demonstrated its ability to cross the blood-brain barrier and inhibit the physiological response to CRF, confirming its potential as a central nervous system (CNS) active agent. Early research in animal models also suggested potential antidepressant-like effects. patsnap.comnih.govnih.gov

Table 1: Biochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C27H28ClFN2OS | ncats.io |

| Molecular Weight | 483.04 g/mol | ncats.io |

| Target Receptor | Corticotropin-releasing factor 1 receptor (CRF1) | ncats.io |

| Binding Affinity (Ki) | 2.0 nM | ncats.io |

| Receptor Action | Antagonist | ncats.io |

Rationale for Academic Investigation into the Corticotropin-Releasing Factor Receptor 1 (CRF1) Antagonism by this compound

The academic and pharmaceutical interest in CRF1 receptor antagonism stems from the central role of CRF in mediating the body's response to stress. researchgate.netplos.org CRF is a neuropeptide that initiates the hypothalamic-pituitary-adrenal (HPA) axis, a primary neuroendocrine system that manages stress. jnmjournal.orgnih.govnih.gov When released from the hypothalamus, CRF binds to CRF1 receptors in the anterior pituitary, triggering the release of adrenocorticotropic hormone (ACTH). patsnap.complos.org

Dysregulation of the CRF system and hyperactivity of the HPA axis are strongly implicated in the pathophysiology of numerous stress-related conditions, including major depressive disorder and anxiety disorders. nih.govnih.gov The CRF1 receptor, highly expressed in brain regions like the pituitary, amygdala, hippocampus, and cortex, is considered the primary mediator of these stress-related effects. nih.govgenecards.orgsigmaaldrich.cn

Therefore, the development of selective CRF1 receptor antagonists like this compound provided a targeted mechanism to block the actions of CRF. nih.gov The rationale was that by inhibiting the CRF1 receptor, these compounds could potentially normalize HPA axis hyperactivity and alleviate the behavioral and physiological consequences of chronic stress, offering a novel therapeutic approach for stress-related disorders. plos.org The availability of a potent, selective, and orally bioavailable tool like this compound was crucial for testing this hypothesis in various preclinical models. researchgate.net

Overview of Key Research Domains for this compound as a Pharmacological Probe

As a selective pharmacological tool, this compound has been instrumental in elucidating the function of the CRF1 receptor in various physiological and disease contexts. patsnap.comnih.gov

Key research domains include:

Stress-Related Psychiatric Disorders: A primary focus has been on its effects in animal models of depression and anxiety. nih.gov Studies demonstrated that this compound produced antidepressant- and anxiolytic-like effects in the Flinders Sensitive Line rat, a genetic model of depression. nih.gov Research also explored its potential in preventing the long-term cognitive deficits associated with traumatic stress, a key feature of post-traumatic stress disorder (PTSD). ncats.ionih.gov

Cognition and Hippocampal Function: this compound has been used to investigate the link between stress, the CRF system, and cognitive impairment. Research has shown that traumatic stress can induce cognitive deficits and decrease neuronal excitability in the hippocampus. nih.gov Treatment with this compound was found to prevent these stress-induced effects, suggesting that CRF1 receptor signaling plays a critical role in hippocampal dysfunction following stress. ncats.ionih.gov

Gastrointestinal Function: The CRF system is also active peripherally and is known to influence gut function, particularly in response to stress. jnmjournal.org this compound has been used as a probe to study the role of CRF1 receptors in modulating intestinal permeability. jnmjournal.org In a model of neonatal maternal deprivation stress, which increases gut permeability, this compound was shown to decrease this effect, highlighting the role of CRF1 in stress-induced gut barrier dysfunction. plos.org

Endocrine Disorders: More recently, the compound, now also known as Crinecerfont, has been investigated for the treatment of congenital adrenal hyperplasia (CAH). patsnap.com In CAH, a genetic disorder leads to impaired cortisol production and consequently excessive ACTH and adrenal androgen levels. patsnap.com By antagonizing CRF1 receptors in the pituitary, this compound can decrease ACTH release, thereby reducing the overproduction of adrenal androgens, which is a key pathological feature of the disease. patsnap.comuspto.gov

Table 2: Summary of Key Research Findings with this compound

| Research Domain | Model/System | Key Finding | Source |

|---|---|---|---|

| Depression/Anxiety | Flinders Sensitive Line rat model | Chronic treatment increased swimming (antidepressant-like) and social interaction (anxiolytic-like). | nih.gov |

| Stress and Cognition | Mouse model of traumatic stress | Prevented long-term cognitive impairment and normalized stress-induced decreases in hippocampal excitability. | nih.gov |

| Gastrointestinal Function | Rat model of neonatal maternal deprivation | Decreased stress-induced gut paracellular permeability. | plos.org |

| Endocrine Disorders (CAH) | Clinical research in CAH patients | Reduces excessive levels of ACTH and adrenal androgens. | patsnap.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClFN2OS.ClH/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28;/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3;1H/t24-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXALUHUEGRRCH-JIDHJSLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H](CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29Cl2FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321839-75-2 | |

| Record name | SSR 125543A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321839752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular and Cellular Pharmacology of Ssr 125543a

Identification and Characterization of Primary Molecular Targets for SSR 125543A

This compound's primary molecular target is the CRF1 receptor, a G protein-coupled receptor (GPCR) integral to the body's stress response. axonmedchem.comjpp.krakow.pl Its interaction with this receptor has been extensively characterized to understand its pharmacological profile.

This compound demonstrates high affinity for CRF1 receptors. Studies have reported pKi values of 8.73 for human cloned CRF1 receptors and 9.08 for native CRF1 receptors, indicating a strong binding affinity. axonmedchem.com The dissociation half-life of this compound from the CRF1 receptor is a key parameter in its kinetic profile, with some studies suggesting it may have a dissociation half-life exceeding 30 to 50 minutes. googleapis.com This prolonged receptor occupancy contributes to its long duration of action. axonmedchem.com

Interactive Table 1: Binding Affinity of this compound for CRF1 Receptors

| Receptor Type | pKi Value |

| Human Cloned CRF1 | 8.73 axonmedchem.com |

| Native CRF1 | 9.08 axonmedchem.com |

Note: pKi is the negative logarithm of the inhibition constant (Ki), a measure of binding affinity. Higher pKi values indicate stronger affinity.

A critical aspect of this compound's pharmacological profile is its high selectivity for the CRF1 receptor over the CRF2α receptor and the CRF-binding protein (CRF-BP). axonmedchem.com Research indicates that this compound exhibits a 1000-fold greater selectivity for CRF1 receptors. axonmedchem.com This high degree of selectivity is crucial as it minimizes off-target effects that could arise from interactions with CRF2α receptors or CRF-BP, which are also involved in the broader CRF system. nih.gov The differential pharmacology of CRF1 and CRF2 receptors, despite sharing about 70% amino acid identity, stems from their distinct N-terminal ligand-binding domains. jpp.krakow.pl

Receptor Binding Kinetics and Affinity Profiling of this compound for CRF1 Receptors

Downstream Signaling Pathway Modulation by this compound

As a CRF1 receptor antagonist, this compound modulates intracellular signaling pathways that are typically activated by the binding of endogenous CRF. googleapis.comsigmaaldrich.cn This modulation is central to its therapeutic potential.

CRF1 receptors are primarily coupled to stimulatory Gs proteins, which activate adenylyl cyclase, leading to the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). sigmaaldrich.cnscirp.org By blocking the CRF1 receptor, this compound prevents the agonist-induced activation of this pathway. This inhibitory action on adenylyl cyclase activity and subsequent cAMP production is a key mechanism by which this compound attenuates the cellular responses to CRF. sigmaaldrich.cn The inhibition of stimulated cAMP response is a functional measure of the antagonist properties of compounds like this compound. sigmaaldrich.cn

The activation of GPCRs, such as the CRF1 receptor, initiates a cascade of intracellular events mediated by heterotrimeric G proteins. mdpi.com CRF1 receptors mainly couple to the Gαs subunit, which stimulates adenylyl cyclase. scirp.org this compound, by acting as an antagonist, prevents the conformational changes in the CRF1 receptor that are necessary for the activation of the Gαs protein. mdpi.com This blockade of Gαs-mediated signaling is a primary consequence of this compound binding to the receptor. scirp.org While CRF1 receptors can also couple to other G proteins like Gi and Gq, their predominant linkage is to Gαs. scirp.org

Second messengers are intracellular molecules that relay signals from receptors on the cell surface to target molecules inside the cell. reactome.org In the context of CRF1 receptor signaling, cAMP is a crucial second messenger. sigmaaldrich.cnpsu.edu By inhibiting the production of cAMP, this compound directly impacts the dynamics of this second messenger. sigmaaldrich.cn This reduction in cAMP levels prevents the activation of downstream effectors such as Protein Kinase A (PKA) and the subsequent phosphorylation of transcription factors like cAMP response element-binding protein (CREB). psu.edunih.gov The modulation of these intracellular signaling cascades is fundamental to the pharmacological effects of this compound.

Cellular Responses and Mechanisms of Action of SSR-125543A

Attenuation of Adrenocorticotropin Hormone (ACTH) Secretion by SSR-125543A in Cell Models

SSR-125543A has demonstrated its capability as a potent antagonist of the corticotropin-releasing factor 1 (CRF1) receptor by inhibiting the secretion of adrenocorticotropin hormone (ACTH) in cellular models. worldonline.frnumericable.fr In mouse pituitary tumor AtT-20 cells, SSR-125543A effectively antagonized the ACTH secretion induced by rat/human CRF. worldonline.frresearchgate.net Notably, the compound itself did not show any agonist activity, meaning it did not stimulate ACTH secretion on its own. worldonline.fr

The antagonistic effect of SSR-125543A on CRF-induced ACTH secretion is concentration-dependent. Increasing concentrations of SSR-125543A led to a rightward shift in the dose-response curve of CRF, indicating a competitive antagonism. worldonline.frresearchgate.net Furthermore, SSR-125543A also produced a concentration-dependent reduction in the maximum ACTH secretion that could be elicited by CRF alone. worldonline.frresearchgate.net

The potency of SSR-125543A in this cellular model is highlighted by its pA2 value of 9.63. numericable.fr The pA2 value is a measure of the affinity of an antagonist for its receptor, with a higher value indicating greater potency.

Table 1: Effect of SSR-125543A on CRF-Induced ACTH Secretion in AtT-20 Cells

| Concentration of SSR-125543A (nM) | CRF EC50 (nM) (Mean and Confidence Limits) |

| 0 (Control) | 1.6 (1.4–1.9) |

| 3 | 11.9 (10.0–14.1) |

| 30 | 49.8 (34.2–74.3) |

| 100 | 128.1 (104.6–160.0) |

This table summarizes the shift in the concentration-response curve for CRF-stimulated ACTH secretion in the presence of increasing concentrations of SSR-125543A, demonstrating its antagonistic properties. Data sourced from worldonline.frresearchgate.net.

Influence of SSR-125543A on Cellular Processes relevant to stress responses, e.g., cell proliferation and differentiation

Chronic exposure to stress can lead to a reduction in neurogenesis, the process of generating new neurons, particularly in the dentate gyrus of the hippocampus. nih.govnumericable.fr This has been linked to the pathophysiology of stress-related disorders like depression. nih.gov Studies have shown that CRF plays a significant role in regulating dentate neurogenesis. nih.gov

Research in animal models of depression, such as the chronic mild stress (CMS) model, has demonstrated that repeated administration of SSR-125543A can counteract the negative effects of stress on cell proliferation and neurogenesis. nih.govnumericable.fr In mice subjected to CMS, treatment with SSR-125543A significantly reversed the stress-induced reduction in cell proliferation in the dentate gyrus. nih.govnumericable.fr Furthermore, it also prevented the reduction in granule cell neurogenesis observed after a prolonged period of stress. nih.gov These findings suggest that by blocking CRF1 receptors, SSR-125543A can positively influence cellular plasticity in the hippocampus, a mechanism that may contribute to its potential therapeutic effects in stress-related conditions. nih.govnumericable.fr

Preclinical Efficacy and Pharmacological Profiles of Ssr 125543a in Animal Models

Behavioral Pharmacology of SSR 125543A in Rodent Models

This compound has demonstrated antidepressant-like activity in various animal models. frontiersin.orgnumericable.fr One key procedure used to evaluate these effects is the differential reinforcement of low-rate 72-second (DRL-72s) schedule. frontiersin.org In this test, rats are trained to press a lever for a food reward, but the reward is only delivered if the press occurs after a 72-second delay from the previous one. frontiersin.org This schedule is known to be sensitive to antidepressant compounds, which typically increase the efficiency of responding by helping the animal to wait for the appropriate interval. frontiersin.org

Table 1: Effects of this compound in the DRL-72s Antidepressant Model

| Compound | Effect on Inter-Response Time (IRT) | Effect on Reinforced Presses | Pharmacological Profile |

|---|---|---|---|

| This compound | Shifted toward longer IRT durations | Increased | Antidepressant-like |

| Fluoxetine (Comparator) | Shifted toward longer IRT durations | Increased | Antidepressant-like |

| Diazepam (Comparator) | Shifted toward shorter IRT durations | Decreased | Anxiolytic (not antidepressant-like in this paradigm) |

Non-peptidic CRF1 antagonists, including this compound, consistently exhibit anxiolytic-like effects across a range of rodent behavioral tests. numericable.frmedkoo.com These tests are designed to create a conflict between the natural tendency of rodents to explore a new environment and their aversion to open, brightly lit, or elevated spaces. mdpi.comnih.gov Anxiolytic compounds typically reduce the aversion, leading to increased exploration of the "threatening" areas. mdpi.com

The anxiolytic profile of CRF1 antagonists has been observed in several key models:

Conditioned Fear and Shock-Induced Freezing: These compounds reduce fear responses that have been learned through association with an aversive stimulus. medkoo.com

Defensive Burying Behavior: Rodents, when faced with a threatening object (e.g., a probe that delivered a mild shock), will bury it with bedding material. Anxiolytics reduce the duration of this defensive behavior, and CRF1 antagonists have shown efficacy in this model. medkoo.com

Elevated Plus Maze (EPM): This apparatus consists of two open and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open, more "anxiety-provoking" arms. nih.gov

Light-Dark Box: This test measures the time spent in a brightly lit compartment versus a dark, preferred one. Anxiolytics increase the time spent in the light compartment. mdpi.com

The consistent performance of CRF1 antagonists in these varied paradigms indicates a robust anxiolytic-like effect, primarily by mitigating behavioral responses to threatening or stressful stimuli. chronobiologyinmedicine.orgmedkoo.com

Table 2: Anxiolytic-like Profile of CRF1 Antagonists in Rodent Models

| Behavioral Paradigm | Description | Observed Anxiolytic-like Effect |

|---|---|---|

| Conditioned Fear / Shock-Induced Freezing | Measures freezing behavior in response to a learned threat. | Reduced freezing time. medkoo.com |

| Defensive Burying | Measures time spent burying a threatening object. | Reduced burying behavior. medkoo.com |

| Elevated Plus Maze | Measures exploration of open vs. enclosed elevated arms. | Increased time in and entries into open arms. nih.gov |

| Light-Dark Box | Measures time spent in a lit vs. dark compartment. | Increased time in the lit compartment. mdpi.com |

Traumatic stress can lead to long-term cognitive deficits, which are believed to be associated with dysfunction in brain regions critical for memory, such as the hippocampus. plos.org Research has specifically investigated whether this compound can prevent these stress-induced impairments. plos.orgresearchgate.net

In a key study, mice were exposed to a significant stressor (unavoidable electric foot-shocks) and their memory performance was later assessed using the object recognition test. plos.org This test relies on a mouse's natural preference to explore a novel object over a familiar one, providing a measure of recognition memory. Sixteen days after the stress exposure, untreated mice showed significant cognitive impairment, failing to distinguish between the novel and familiar objects. plos.org This behavioral deficit was accompanied by a decrease in neuronal excitability in the CA1 area of the hippocampus. plos.org

Repeated administration of this compound following the stress exposure completely prevented both the cognitive deficit in the object recognition test and the associated reduction in hippocampal excitability. plos.org The protective effects of this compound were comparable to those of paroxetine (B1678475) and D-cycloserine. plos.org These findings confirm that this compound can attenuate the long-term behavioral consequences of traumatic stress and suggest that it does so by normalizing hippocampal function that is otherwise impaired by the stressful event. plos.org

Table 3: Effect of this compound on Stress-Induced Cognitive and Hippocampal Changes

| Treatment Group | Object Recognition Performance | Hippocampal CA1 Neuronal Excitability |

|---|---|---|

| Control (No Stress) | Normal | Normal |

| Stress + Vehicle | Impaired | Decreased |

| Stress + this compound | Normal (Prevented Impairment) | Normal (Prevented Decrease) |

Sleep disturbances are a core symptom of stress-related conditions like post-traumatic stress disorder (PTSD). The CRF system is known to play a role in regulating arousal and the sleep-wake cycle, and its hyperactivity is linked to sleep fragmentation. mdpi.com

The ability of this compound to counteract stress-induced sleep problems has been tested in a mouse model of PTSD. mdpi.com In these experiments, mice were exposed to traumatic stress via electric foot-shocks. Two weeks later, electroencephalographic (EEG) recordings revealed that the stressed mice displayed significant sleep fragmentation. This was characterized by an increase in the number of non-rapid eye movement (NREM) sleep bouts and wakefulness bouts, even though the total duration of sleep and wakefulness was not significantly changed.

Repeated administration of this compound during the two weeks following the stressor successfully prevented the development of this sleep fragmentation. The protective effect of this compound on sleep architecture was similar to that observed with paroxetine and D-cycloserine, two compounds with clinical efficacy in PTSD. These results demonstrate that this compound can attenuate the deleterious and long-lasting effects of traumatic stress on sleep regulation, further supporting the role of CRF1 receptors in mediating stress-induced sleep disturbances. mdpi.com

Table 4: Effect of this compound on Stress-Induced Sleep Fragmentation

| Treatment Group | EEG Finding (14 Days Post-Stress) | Interpretation |

|---|---|---|

| Stress + Vehicle | Increased number of NREM and Wakefulness bouts | Sleep Fragmentation |

| Stress + this compound | Number of bouts similar to non-stressed controls | Prevention of Sleep Fragmentation |

Impact of this compound on Stress-Induced Cognitive Deficits and Hippocampal Function

Neurobiological and Physiological Effects of this compound in vivo

The Hypothalamic-Pituitary-Adrenal (HPA) axis is the body's central stress response system. When faced with a stressor, the hypothalamus releases CRF, which stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH). ACTH then travels to the adrenal glands, prompting the release of glucocorticoids like corticosterone (B1669441) (in rodents) or cortisol (in humans). CRF1 receptors are the primary mediators of this cascade. chronobiologyinmedicine.org

As a CRF1 receptor antagonist, this compound directly intervenes at the top of this cascade. chronobiologyinmedicine.org Preclinical studies have shown that acute administration of this compound effectively reduces the activation of the HPA axis in response to a stressor. mdpi.comresearchgate.net By blocking CRF1 receptors in the pituitary and brain, it can inhibit the release of ACTH and corticosterone that would normally follow a stressful event. chronobiologyinmedicine.orgresearchgate.net

Interestingly, the effects of chronic administration of this compound under conditions of chronic stress are more complex. One study using an unpredictable chronic mild stress (UCMS) model in mice found that a 5-week treatment with the compound actually increased basal plasma corticosterone levels during the dark (active) phase. researchgate.net However, the same treatment improved the HPA axis's negative feedback sensitivity, as shown by its ability to reverse the impaired suppression of corticosterone by dexamethasone (B1670325) in the stressed mice. researchgate.net This suggests that rather than simply suppressing the HPA axis, long-term treatment with a CRF1 antagonist under chronic stress conditions may help to re-regulate its function and restore proper feedback control. researchgate.net

Table 5: this compound's Point of Intervention in the HPA Axis

| Step | Location | Hormone/Factor Released | Action |

|---|---|---|---|

| 1 (Stressor) | Hypothalamus | CRF | Stimulates Pituitary Gland |

| Intervention Point: this compound blocks CRF1 receptors here | |||

| 2 | Pituitary Gland | ACTH | Stimulates Adrenal Glands |

| 3 | Adrenal Glands | Corticosterone/Cortisol | Systemic Stress Response |

Alterations in Neurotransmitter Systems (e.g., Acetylcholine (B1216132), Norepinephrine (B1679862), Dopamine) Induced by this compound

This compound, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, has been shown to influence various neurotransmitter systems implicated in stress, mood, and cognition. medkoo.comtargetmol.com While direct studies on this compound's specific effects on acetylcholine, norepinephrine, and dopamine (B1211576) are not extensively detailed in the provided results, its mechanism of action through CRF1 receptor antagonism suggests indirect modulation of these key neurotransmitter systems.

Corticotropin-releasing factor (CRF) is a critical mediator of the stress response and is known to interact with major neurotransmitter systems. researchgate.netfrontiersin.org The locus coeruleus, the principal site for norepinephrine synthesis, is activated by CRF, leading to increased arousal and anxiety-like behaviors. researchgate.net By blocking CRF1 receptors, this compound likely mitigates the downstream effects of CRF on norepinephrine release, which is a key factor in stress signaling. nih.gov Acute stress is known to elevate norepinephrine levels in brain regions like the bed nucleus of the stria terminalis (BNST), and repeated stress can alter the sensitivity of autoreceptors that regulate its release. nih.gov

The interplay between CRF and other neurotransmitters like dopamine and serotonin (B10506) is also well-established. einj.orgmedrxiv.orgmdpi.com For instance, the mesocortical dopaminergic pathway is implicated in the pathophysiology of psychiatric disorders. nih.gov Atypical antipsychotic drugs often enhance dopamine and acetylcholine efflux in the prefrontal cortex and hippocampus. nih.gov Given that CRF pathways are involved in stress-related alterations of visceral functions through the autonomic nervous system, it is plausible that this compound's antagonism of CRF1 receptors could indirectly influence dopaminergic and cholinergic activity. researchgate.net

Furthermore, alterations in serotonergic and glutamatergic systems are central to the pathophysiology of depression. nih.govnih.gov The efficacy of many antidepressants is linked to their ability to enhance serotonergic neurotransmission. nih.gov While the direct impact of this compound on these systems is not explicitly detailed, its role as a CRF1 antagonist places it within the broader context of agents that modulate stress-related neurotransmitter dysregulation. medkoo.comtargetmol.com

The following table summarizes the general functions of the neurotransmitters discussed and the potential, indirect influence of this compound based on its mechanism of action.

| Neurotransmitter | General Function in the Brain | Potential Indirect Effect of this compound (via CRF1 antagonism) |

| Acetylcholine (ACh) | Plays a role in muscle contractions, memory, motivation, and sleep. clevelandclinic.org | May indirectly modulate cholinergic activity, although direct evidence is limited. |

| Norepinephrine (NE) | Increases alertness, arousal, and attention; key in the "fight-or-flight" response. clevelandclinic.orgkenhub.com | Likely attenuates stress-induced increases in norepinephrine release. nih.gov |

| Dopamine (DA) | Involved in reward, motivation, and motor control. kenhub.com | Potential for indirect modulation of dopaminergic pathways involved in stress and reward. mdpi.comnih.gov |

Electrophysiological Modulations within Neural Circuits by this compound

This compound has demonstrated the ability to modulate neural excitability, particularly in brain regions associated with stress and memory, such as the hippocampus. nih.gov In animal models, exposure to traumatic stress can lead to cognitive impairments that are associated with a decrease in hippocampal neuronal excitability. nih.gov Repeated administration of this compound has been found to prevent these stress-induced cognitive deficits by normalizing the impaired hippocampal neuronal excitability. nih.gov

This electrophysiological modulation is a key aspect of its preclinical efficacy. The hippocampus is a critical brain structure for memory formation, and its proper functioning is sensitive to stress. The ability of this compound to restore normal neuronal firing patterns in this region suggests a mechanism by which it can counteract the detrimental effects of stress on cognitive processes. nih.gov

The study of neural circuits often involves examining the electrical activity of neurons. nih.gov Techniques like transcranial magnetic stimulation (TMS) and electroencephalography (EEG) are used to modulate and measure the activity of neural circuits. nih.gov Animal studies using electrophysiological recordings have shown that various stimuli and compounds can alter neuronal activity. frontiersin.orgfrontiersin.org For instance, both anodal and cathodal transcranial direct current stimulation (tDCS) have been shown to increase in vivo neuronal activity in the rat cerebral cortex. frontiersin.org

While the specific electrophysiological signature of this compound across all brain circuits has not been fully elucidated in the provided information, its effects on hippocampal excitability provide a clear example of its modulatory capabilities at the neural circuit level. nih.gov

The following table summarizes the observed electrophysiological effects of this compound in a preclinical model.

| Brain Region | Condition | Electrophysiological Change | Associated Behavioral Outcome |

| Hippocampus (CA1 area) | Traumatic Stress Exposure | Decreased neuronal excitability | Cognitive impairment |

| Hippocampus (CA1 area) | Traumatic Stress Exposure + this compound | Normalization of neuronal excitability | Prevention of cognitive impairment |

Central Nervous System Penetration and Distribution of this compound in Animal Brains

The effectiveness of a centrally acting drug is highly dependent on its ability to cross the blood-brain barrier (BBB) and distribute to its target sites within the central nervous system (CNS). researchgate.netnih.gov this compound is described as an orally active compound, which implies it is absorbed systemically. medkoo.com For a CNS-targeted drug, achieving adequate brain penetration is a critical pharmacokinetic property. frontiersin.orgmdpi.com

While specific quantitative data on the brain-to-plasma ratio (Kp) or the unbound brain concentration of this compound are not provided in the search results, its demonstrated efficacy in animal models of CNS disorders like PTSD strongly suggests that it penetrates the CNS in sufficient concentrations to engage its target, the CRF1 receptor. medkoo.comnih.gov The prevention of stress-induced cognitive deficits associated with hippocampal dysfunction points to the presence of this compound in the hippocampus at pharmacologically relevant levels. nih.gov

The process of CNS penetration is complex, involving not just passive diffusion but also active transport mechanisms. researchgate.net The traditional Kp ratio, which measures the total concentration in brain tissue versus plasma, can sometimes be misleading as it doesn't account for non-specific binding to brain lipids. nih.gov A more accurate measure is the unbound brain to unbound plasma concentration ratio (Kp,uu), which reflects the transport properties of a drug across the BBB. researchgate.net

Although detailed pharmacokinetic studies of this compound's CNS distribution are not available in the provided results, its observed pharmacological effects in the brain provide indirect but compelling evidence of its ability to penetrate and act within the CNS. The fact that it can attenuate long-term cognitive deficits induced by stress underscores its capacity to reach and act on relevant neural circuits over a sustained period. medkoo.com

Specific Disease Models and Translational Relevance (Preclinical) for this compound

Neurological and Psychiatric Disorder Models and this compound (e.g., PTSD models, alcohol consumption, stress-induced alterations)

This compound has been investigated in various animal models of neurological and psychiatric disorders, with a particular focus on conditions related to stress.

In animal models of post-traumatic stress disorder (PTSD), this compound has shown significant efficacy. medkoo.comtargetmol.comnih.gov For instance, in mice subjected to unavoidable electric foot-shocks, a model designed to mimic traumatic stress, this compound prevented the long-term cognitive deficits that typically develop. nih.gov These cognitive impairments are a core feature of PTSD in humans. mdpi.com Furthermore, this compound was also effective in preventing stress-induced sleep disturbances in a mouse model of PTSD. medkoo.comtargetmol.com The compound's ability to normalize stress-induced hippocampal dysfunction further supports its potential relevance for treating PTSD. nih.gov In some studies, the effects of this compound were comparable to those of clinically used drugs like paroxetine and D-cycloserine. medkoo.comnih.gov

Regarding alcohol consumption, while direct studies with this compound were not found, there is a known link between stress and alcohol use. nih.govnih.gov Alcohol consumption can be a maladaptive coping mechanism for stress, and high alcohol intake is associated with various health problems. bcrf.orgwho.int Given this compound's anti-stress properties, it could theoretically have an impact on stress-related alcohol consumption, though this remains to be specifically investigated.

This compound has demonstrated a clear ability to counteract various stress-induced alterations. Chronic stress can lead to a range of pathological changes, including morphological alterations in brain regions like the amygdala and changes in neurotransmitter systems. frontiersin.orgnih.gov this compound's mechanism of blocking CRF1 receptors directly targets a key pathway in the stress response, thereby preventing or reversing some of these detrimental changes. medkoo.comnih.gov

The following table summarizes the findings for this compound in a specific preclinical disease model.

| Disease Model | Animal | Key Finding | Translational Relevance |

| PTSD (Traumatic Stress Exposure) | Mice | Prevented long-term cognitive deficits and sleep disturbances. medkoo.comtargetmol.comnih.gov | Potential therapeutic for cognitive and sleep-related symptoms of PTSD. |

| PTSD (Traumatic Stress Exposure) | Mice | Normalized stress-induced hippocampal neuronal excitability. nih.gov | Suggests a mechanism for improving memory disturbances in PTSD. |

Visceral and Autonomic System Modulations by this compound (e.g., gut mucosal barrier function, mast cell interplay)

The influence of this compound extends beyond the central nervous system to the modulation of visceral and autonomic functions, particularly those affected by stress. The autonomic nervous system, which controls involuntary bodily functions, is significantly impacted by stress, often through CRF pathways. neurologia.comkenhub.comwikipedia.orgtandfonline.com

A key area of investigation has been the gut-brain axis and the role of stress in altering intestinal barrier function. jmb.or.krfrontiersin.orgmdpi.com In a rat model of neonatal maternal deprivation, a form of early life stress, this compound was shown to suppress the stress-induced increase in gut paracellular permeability. nih.govcapes.gov.br This suggests that CRF1 receptor activation is involved in the breakdown of the gut mucosal barrier under stress conditions, and that this compound can prevent this.

The interplay between CRF, the gut barrier, and mast cells is also a critical aspect. wisconsin.edu Mast cells, which are immune cells found in connective tissues, are implicated in the stress response and can be activated by CRF. nih.govpainphysicianjournal.com In the neonatal maternal deprivation model, the beneficial effect of this compound on gut permeability was linked to a mast-cell-mediated mechanism. nih.govcapes.gov.br Specifically, CRF, acting through CRF1 receptors, appears to stimulate the release of nerve growth factor (NGF) from mast cells, which in turn contributes to the increased gut permeability. nih.govcapes.gov.br By blocking the CRF1 receptor, this compound interrupts this cascade.

These findings highlight the potential of this compound to treat stress-related visceral disorders, such as irritable bowel syndrome (IBS), where alterations in gut barrier function and the gut-brain axis are thought to play a significant role. researchgate.net

The following table outlines the effects of this compound on visceral and autonomic system modulation in a preclinical model.

| System/Function | Animal Model | Effect of this compound | Implied Mechanism |

| Gut Mucosal Barrier Function | Neonatal Maternal Deprivation in Rats | Suppressed the stress-induced increase in gut paracellular permeability. nih.govcapes.gov.br | Antagonism of peripheral and/or central CRF1 receptors involved in barrier dysfunction. nih.gov |

| Mast Cell Interplay | Neonatal Maternal Deprivation in Rats | Indirectly prevented mast cell-mediated increase in gut permeability. nih.govcapes.gov.br | Blocked CRF-induced stimulation of NGF release from mast cells. nih.govcapes.gov.br |

Structure Activity Relationships Sar and Ligand Design for Ssr 125543a Analogues

Elucidation of Key Pharmacophoric Elements within the SSR-125543A Scaffold for CRF1 Antagonism

SSR-125543A, a 2-aminothiazole (B372263) derivative, possesses a distinct chemical architecture that contributes to its high affinity and selectivity for the CRF1 receptor. researchgate.net The general pharmacophore for many non-peptide CRF1 antagonists consists of one or two aliphatic top units, a central heterocyclic core, and an orthogonally placed, conformation-stabilizing substituted aromatic bottom group. nih.gov In the context of the SSR-125543A scaffold, several key pharmacophoric elements have been identified as crucial for its antagonist activity.

The core of SSR-125543A is a 2-aminothiazole ring, which serves as a central scaffold. uspto.gov Attached to this core are several key substituents that play critical roles in receptor binding:

A substituted aryl group: The 4-(2-chloro-4-methoxy-5-methylphenyl) group at position 4 of the thiazole (B1198619) ring is a critical component. The substitution pattern on this phenyl ring, including the chloro, methoxy, and methyl groups, is vital for high-affinity binding.

A substituted ethylamine (B1201723) side chain: The N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl] group at the 2-amino position of the thiazole is another essential feature. This side chain contains a chiral center and a cyclopropylmethyl group, both of which are important for potent antagonist activity.

A methyl group on the thiazole ring: The methyl group at position 5 of the thiazole ring also influences the compound's activity.

These elements collectively create a molecule with the appropriate size, shape, and electronic properties to bind effectively to the CRF1 receptor, likely within the transmembrane domain, as is common for many allosteric modulators of Class B G-protein-coupled receptors. nih.gov

Synthetic Modifications and Their Impact on Target Affinity, Selectivity, and Functional Activity of SSR-125543A Derivatives

The systematic modification of the SSR-125543A scaffold has provided valuable insights into the SAR of this class of CRF1 antagonists. Studies on related 2-arylaminothiazole derivatives have demonstrated how changes to the core structure and its substituents affect binding affinity (Ki), selectivity, and functional activity. nih.gov

Modifications to the aryl group at position 4 of the thiazole ring have shown that the substitution pattern is critical. For instance, alterations to the chloro, methoxy, and methyl groups on the phenyl ring can lead to significant changes in binding affinity. Similarly, the substituents on the ethylamine side chain at the 2-amino position are highly sensitive to modification. The size and nature of the alkyl group, as well as the substitution pattern on the phenyl ring of this side chain, are key determinants of potency.

The following interactive table summarizes the SAR data for a series of 2-arylaminothiazole analogues, highlighting the impact of various substitutions on CRF1 receptor binding affinity.

| Compound | R1 (at position 5 of thiazole) | R2 (at 2-amino position) | Aryl Group (at position 4 of thiazole) | CRF1 Ki (nM) |

| 7a | H | CH2-c-propyl | 2,4-dichlorophenyl | 8.6 |

| 7b | H | CH2-c-propyl | 4-chlorophenyl | 55 |

| 7c | H | CH2-c-propyl | 2,4-dimethylphenyl | 120 |

| 7d | H | CH2-c-butyl | 2,4-dichlorophenyl | 25 |

| 7e | CH3 | CH2-c-propyl | 2,4-dichlorophenyl | 15 |

Data derived from studies on 2-arylaminothiazole CRF1R antagonists. nih.gov

These findings demonstrate that small changes, such as the addition of a methyl group at position 5 of the thiazole ring (compound 7e vs. 7a), can influence binding affinity. Furthermore, the nature of the aryl group at position 4 is a major determinant of potency, with the 2,4-dichlorophenyl group generally conferring higher affinity in this series.

SSR-125543A exhibits high selectivity for the CRF1 receptor over the CRF2α receptor and the CRF binding protein, with a reported selectivity of over 1000-fold. axonmedchem.com This selectivity is a crucial aspect of its pharmacological profile and is influenced by the specific combination of its structural features.

Stereochemical Considerations in the Biological Activity of SSR-125543A

Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds, and SSR-125543A is no exception. nih.govnih.gov The molecule contains a single chiral center in the ethylamine side chain, specifically at the carbon atom attached to the 2-amino group of the thiazole ring. The specific stereoisomer with the (S)-configuration, designated as (1S), is the active form of the drug. axonmedchem.comguidetopharmacology.org

The importance of this stereocenter is highlighted by the fact that the enantiomeric counterpart of SSR-125543A has also been synthesized. targetmol.com The significant difference in biological activity between the (S) and (R) isomers underscores the highly specific nature of the interaction between SSR-125543A and the CRF1 receptor. This stereoselectivity suggests that the three-dimensional arrangement of the substituents around the chiral center is critical for optimal binding to the receptor's active site. The cyclopropylmethyl and the 3-fluoro-4-methylphenyl groups must be precisely oriented to fit into their respective binding pockets within the receptor.

The absolute configuration of SSR-125543A is crucial for its potent antagonist activity, and this has been a key consideration in its synthesis and development. The use of optically pure starting materials or stereoselective synthetic methods is necessary to produce the desired (S)-enantiomer.

Design and Synthesis Strategies for Novel Chemical Entities based on the SSR-125543A Structural Motif

The structural framework of SSR-125543A has served as a valuable template for the design and synthesis of novel CRF1 receptor antagonists. The 2-aminothiazole core and the general arrangement of its substituents have been utilized as a starting point for developing new chemical entities with potentially improved properties. mdpi.comresearchgate.net

One strategy involves the modification of the thiazole core itself, for example, by fusing it with other ring systems to create novel heterocyclic scaffolds. For instance, the design of thiazolo[4,5-d]pyrimidine (B1250722) derivatives has been explored as a means of generating new CRF1 antagonists. mdpi.comresearchgate.net This approach aims to retain the key pharmacophoric elements of the parent compound while introducing novel structural features that may enhance affinity, selectivity, or pharmacokinetic properties.

The synthesis of these novel analogues often involves multi-step reaction sequences, starting from commercially available building blocks. Key steps may include the formation of the thiazole ring, the introduction of the aryl group at position 4, and the attachment of the substituted ethylamine side chain at the 2-amino position.

Utilization of SSR-125543A as a "Click Chemistry" Reagent in Medicinal Chemistry Research

The chemical structure of SSR-125543A contains a propargyl group (a prop-2-yn-1-yl moiety), which is a terminal alkyne. This functional group makes SSR-125543A a prime candidate for use as a reagent in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. broadpharm.commedchemexpress.com Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for applications in medicinal chemistry and chemical biology. soton.ac.ukresearchgate.net

The terminal alkyne of SSR-125543A can react with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. This reaction provides a powerful tool for conjugating SSR-125543A to other molecules of interest, such as fluorescent probes, affinity labels, or pharmacokinetic modifiers. For example, by "clicking" SSR-125543A to a fluorescent dye, researchers could create a tool for visualizing the distribution of the CRF1 receptor in tissues or for studying the binding of the antagonist to its target in real-time.

The use of SSR-125543A as a click chemistry reagent opens up a wide range of possibilities for creating novel research tools and therapeutic agents. The ability to easily and efficiently modify the molecule without disrupting its core pharmacophore is a significant advantage in medicinal chemistry research. The resulting triazole-containing derivatives could be used to investigate the pharmacology of the CRF1 receptor in greater detail or to develop new drug candidates with improved properties. The synthesis of such triazole-pyrazole hybrids from triazenylpyrazole precursors is a related area of active research. beilstein-journals.orgchemrxiv.org

Advanced Methodologies and Research Techniques Applied to Ssr 125543a Investigation

In vitro Assays for Biochemical and Functional Characterization of SSR 125543A

In vitro assays are fundamental in the initial characterization of a compound's interaction with its biological target. These controlled, laboratory-based experiments provide quantitative data on binding affinity and functional efficacy.

Radioligand Displacement Binding Assays for Receptor Affinity Determination

Radioligand displacement binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. eurofinsdiscovery.comnih.govoncodesign-services.com This technique involves competing a non-labeled compound, such as this compound, against a radiolabeled ligand that is known to bind to the target receptor. merckmillipore.comsigmaaldrich.com The concentration of the unlabeled compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the equilibrium dissociation constant (Ki).

In the case of this compound, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, studies have demonstrated its high affinity for the native CRF1 receptor with a pKi value of 9.08. This indicates a very strong binding affinity of this compound to the CRF1 receptor. These assays are typically performed using membrane preparations from cells or tissues that express the receptor of interest. oncodesign-services.com

Cell-Based Functional Assays for Second Messenger Quantification (e.g., cAMP)

To assess the functional consequences of receptor binding, cell-based assays that measure the production of second messengers like cyclic adenosine (B11128) monophosphate (cAMP) are employed. mesoscale.comnih.gov For G-protein coupled receptors (GPCRs) like the CRF1 receptor, ligand binding can either stimulate or inhibit the production of intracellular cAMP. nih.govfrontiersin.org

Research has shown that this compound antagonizes the CRF-induced stimulation of cAMP synthesis in human retinoblastoma Y79 cells, which endogenously express the CRF1 receptor. The compound exhibited an IC50 value of 3.0 ± 0.4 nM in this assay, demonstrating its potent antagonist activity. Importantly, this compound was found to be devoid of any agonist activity, meaning it does not activate the receptor itself but only blocks the action of the natural ligand.

Cellular Secretion Assays (e.g., ACTH) for Functional Efficacy

The functional efficacy of this compound as a CRF1 receptor antagonist has also been evaluated by measuring its ability to inhibit the secretion of adrenocorticotropic hormone (ACTH). nih.govclevelandclinic.org In response to stress, CRF stimulates the release of ACTH from the pituitary gland. nih.gov

In vitro studies using the mouse pituitary tumor cell line AtT-20 have demonstrated that this compound effectively inhibits the CRF-induced secretion of ACTH. This provides further evidence of its functional antagonism at the CRF1 receptor. In vivo, this compound also inhibited the increase in plasma ACTH levels in rats that was induced by an intravenous injection of CRF. The compound showed potent inhibition with ID50 values of 1, 5, and 5 mg/kg for intravenous, intraperitoneal, and oral administration, respectively.

Ex vivo and In vivo Pharmacological Techniques in this compound Research

To understand the effects of this compound in a more physiologically relevant context, ex vivo and in vivo techniques are essential. These methods allow for the assessment of the compound's properties within a living organism.

Microdialysis Studies for Neurotransmitter Release Profiling in Rodents

Microdialysis is a minimally invasive technique used to measure the concentrations of various substances, including neurotransmitters, in the extracellular fluid of specific brain regions in freely moving animals. sygnaturediscovery.comnih.govfrontiersin.orgfrontiersin.org This technique provides valuable insights into the neurochemical effects of a compound.

In studies involving this compound, microdialysis has been used to investigate its effects on neurotransmitter systems. For instance, research has shown that both acute and long-term administration of this compound can reduce the stress-induced increase in extracellular acetylcholine (B1216132) concentrations in the hippocampus of rats. This suggests that the compound can modulate cholinergic neurotransmission under stressful conditions.

Ex vivo Receptor Binding Assays for Brain Penetration Assessment

Ex vivo receptor binding assays are employed to confirm that a compound can cross the blood-brain barrier and engage its target receptor in the central nervous system. sygnaturediscovery.comgiffordbioscience.com This involves administering the compound to an animal, and after a specific time, examining the brain tissue to measure receptor occupancy. sygnaturediscovery.comnih.gov

The brain penetration of this compound was demonstrated in rats using an ex vivo [125I-Tyr(0)] ovine CRF binding assay. Following oral administration, this compound was shown to displace the radioligand from CRF1 receptors in the brain, with an ID50 of 6.5 mg/kg. This study confirmed that this compound effectively reaches its target in the brain after systemic administration.

Behavioral Assays for Evaluating Neuropsychiatric and Cognitive Effects in Animal Models

The preclinical assessment of SSR-125543A's therapeutic potential has heavily relied on a variety of behavioral assays in animal models, primarily rodents. These tests are designed to model specific aspects of human neuropsychiatric and cognitive disorders, providing insights into the compound's pharmacological profile. nih.govnih.gov

Key findings from these behavioral assays include:

Anxiety and Depression-like Behaviors: SSR-125543A has been evaluated in models sensitive to anxiolytic and antidepressant agents. nih.gov Studies show that corticotropin-releasing factor 1 (CRF1) receptor antagonists, like SSR-125543A, are particularly effective in animal models exhibiting high levels of stress. nih.gov For instance, in a mouse model of post-traumatic stress disorder (PTSD), SSR-125543A was shown to prevent stress-induced long-lasting sleep disturbances. medkoo.com It has also demonstrated antidepressant effects in various animal models of depression. patsnap.com

Cognitive Function: The impact of SSR-125543A on cognitive processes, particularly learning and memory, has been a significant area of investigation. Research indicates that SSR-125543A can attenuate long-term cognitive deficits induced by acute inescapable stress in mice. medkoo.com It has been shown to prevent stress-induced cognitive deficits associated with hippocampal dysfunction. medkoo.com Commonly used tasks to assess cognitive function in animal models include the Morris water maze for spatial learning and memory, and the novel object recognition test for visual memory. nih.govfrontiersin.orgnih.govnih.govmdpi.comscielo.br

Social Behavior: Alterations in social interaction are a feature of several neuropsychiatric disorders. scirp.org While specific data on SSR-125543A in social behavior paradigms is not extensively detailed in the provided results, the evaluation of social interaction is a standard component of preclinical neuropsychiatric drug discovery. scirp.org

It is important to acknowledge that while animal models are invaluable tools, they mimic key aspects of human disorders rather than fully replicating the complex human conditions. nih.govnih.gov The development of more refined animal models remains an ongoing challenge in neuropsychiatric research. nih.govfrontiersin.orgnih.gov

Table 1: Selected Behavioral Assays and their Relevance in Neuropsychiatric Research

| Behavioral Assay | Primary Domain Assessed | Relevance to Neuropsychiatric Disorders |

|---|---|---|

| Elevated Plus Maze | Anxiety-like behavior | Generalized Anxiety Disorder, PTSD frontiersin.orgnih.gov |

| Forced Swim Test | Depressive-like behavior (behavioral despair) | Major Depressive Disorder frontiersin.org |

| Novel Object Recognition | Learning and Memory (recognition) | Cognitive deficits in Schizophrenia, Alzheimer's Disease nih.govmdpi.com |

| Morris Water Maze | Spatial Learning and Memory | Cognitive deficits in various neurological and psychiatric conditions frontiersin.orgnih.govscielo.br |

| Social Interaction Test | Social withdrawal/sociability | Schizophrenia, Autism Spectrum Disorders scirp.org |

Computational and Structural Biology Approaches in SSR-125543A Research

In parallel with behavioral studies, computational and structural biology techniques have provided a molecular-level understanding of SSR-125543A's mechanism of action.

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as SSR-125543A, and its receptor. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net These methods have been instrumental in understanding how SSR-125543A binds to the CRF1 receptor.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. mdpi.commdpi.com For CRF1 receptor antagonists, docking studies have helped to identify key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and affinity. csic.eschemrxiv.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide insights into the time-dependent behavior of the ligand-receptor complex, assessing its stability and the dynamics of the interactions. mdpi.comnih.govresearchgate.netresearchgate.net These simulations can reveal conformational changes in both the ligand and the receptor upon binding, offering a more detailed picture of the binding event. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgwikipedia.orgjocpr.com

Model Development: QSAR models are built by correlating molecular descriptors (physicochemical properties or theoretical molecular representations) of a set of molecules with their experimentally determined biological activities. longdom.orgwikipedia.orgjocpr.commdpi.comnih.gov For SSR-125543A and its analogues, QSAR studies would involve synthesizing a series of related compounds and testing their affinity for the CRF1 receptor. jbclinpharm.orgjbclinpharm.orgorientjchem.org

Predictive Power: Once a robust QSAR model is developed and validated, it can be used to predict the biological activity of new, unsynthesized analogues. wikipedia.org This predictive capability is highly valuable in drug discovery as it helps to prioritize the synthesis of compounds with the highest potential for desired activity, thereby saving time and resources. longdom.orgjocpr.com Studies on related receptor systems, like the cannabinoid receptors, have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) to optimize lead compounds. jbclinpharm.orgjbclinpharm.org

Cheminformatics and data mining techniques are employed to analyze large chemical and biological datasets to identify novel chemical scaffolds and potential new biological targets. nih.govdndi.org

Scaffold Hopping: This approach involves searching for new molecular backbones (scaffolds) that can mimic the biological activity of a known active compound, like SSR-125543A, but with a different chemical structure. ebi.ac.uk This can lead to the discovery of novel classes of compounds with improved properties. A successful example is the replacement of the central pyrazole (B372694) ring in the cannabinoid antagonist Rimonabant with a pyrazine, leading to a new series of potent CB1 receptor antagonists. ebi.ac.ukmdpi.com

Virtual Screening: Large compound libraries can be computationally screened against a biological target to identify potential "hits." nih.gov Pharmacophore models, which define the essential 3D arrangement of functional groups required for biological activity, can be developed based on known active compounds like SSR-125543A and used to search for novel molecules with similar features. nih.gov

Target Identification: By analyzing the biological activity profiles of compounds across various assays, data mining can help to identify potential off-target effects or new therapeutic indications for a compound or its analogues. nih.gov

Mechanistic Insights and Future Research Directions for Ssr 125543a

Deeper Elucidation of CRF1 Receptor Antagonism Mechanisms by SSR-125543A at the Molecular Level

SSR-125543A, a non-peptide small molecule from the 2-aminothiazole (B372263) derivative class, functions as a potent and selective antagonist of the Corticotropin-Releasing Factor type 1 (CRF1) receptor. researchgate.netnih.gov At the molecular level, its mechanism is characterized by high-affinity binding to the CRF1 receptor, which is a class B G-protein coupled receptor (GPCR). nih.govgoogle.com Studies have demonstrated that SSR-125543A binds with nanomolar affinity to both human cloned and native CRF1 receptors, effectively competing with the endogenous ligand, CRF. nih.gov This binding has been shown to be allosteric, occurring deep within the transmembrane domain of the receptor, as revealed by structural studies of similar non-peptide antagonists. nih.govresearchgate.net

The binding of SSR-125543A to the CRF1 receptor directly obstructs the downstream signaling cascade typically initiated by CRF. A primary pathway inhibited is the activation of adenylyl cyclase, which leads to a reduction in the synthesis of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.govcolab.ws SSR-125543A potently antagonizes CRF-induced stimulation of cAMP synthesis in various cell lines, including human retinoblastoma Y-79 cells, with no evidence of agonist activity. nih.govcolab.wsresearchgate.net

A crucial consequence of this molecular antagonism is the inhibition of adrenocorticotropic hormone (ACTH) secretion from the pituitary gland. nih.gov In mouse pituitary tumor AtT-20 cells, SSR-125543A effectively blocks CRF-stimulated ACTH release. nih.govresearchgate.net This demonstrates its ability to interfere with a key neuroendocrine output of the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the physiological stress response.

Table 1: In Vitro Activity of SSR-125543A

| Parameter | Receptor/Cell Line | Value | Reference |

|---|---|---|---|

| Binding Affinity (pKi) | Human Cloned CRF1 Receptor | 8.73 | nih.gov |

| Binding Affinity (pKi) | Native CRF1 Receptor | 9.08 | nih.gov |

| Functional Inhibition (IC₅₀) | CRF-induced cAMP synthesis (Y-79 cells) | 3.0 ± 0.4 nM | nih.gov |

Exploration of Potential Off-Target Interactions and their Mechanistic Implications for SSR-125543A

A critical aspect of a therapeutic candidate's profile is its selectivity. SSR-125543A has demonstrated remarkable selectivity for the CRF1 receptor over its closest structural homolog, the CRF2α receptor. nih.gov Research indicates a selectivity margin of approximately 1000-fold for CRF1 versus the CRF2α receptor and the separate CRF-binding protein (CRF-BP). nih.gov This high degree of selectivity is fundamental to its targeted mechanism of action, minimizing the potential for effects mediated by these related proteins.

However, comprehensive data from broad-panel off-target screening against a wider array of unrelated receptors, ion channels, and enzymes are not extensively available in the public domain. The potential for a drug to interact with unintended proteins can lead to unexpected adverse effects or, in some cases, reveal new therapeutic applications. researchgate.netcriver.com The lack of a publicly accessible, wide-ranging off-target binding profile for SSR-125543A represents a significant gap in its preclinical characterization. Identifying any such interactions is crucial for a complete understanding of its biological activity and for predicting potential liabilities or novel uses. criver.com

Identification of Novel Biological Pathways or Targets Modulated by SSR-125543A Beyond CRF1

Beyond its primary role in blocking the CRF/ACTH axis, research suggests that SSR-125543A modulates several other biological pathways.

Neurogenesis and Neurotrophic Factors : Studies in animal models of chronic stress have shown that treatment with SSR-125543A can reverse the stress-induced reduction in hippocampal neurogenesis. While the precise mechanism is not fully elucidated, it is hypothesized to involve the upregulation of the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathways, which are known to be crucial for neuronal plasticity and survival. scispace.commdpi.comnih.govnih.gov

PACAP System Interaction : There is evidence of functional crosstalk between the CRF system and the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) system, another key mediator of stress responses. The behavioral effects induced by PACAP can be prevented by CRF1 receptor antagonism, suggesting that SSR-125543A can modulate the outcomes of PACAPergic signaling. scispace.comresearchgate.net This indicates that SSR-125543A may act at a point of convergence for multiple stress-related neuropeptide systems.

Cholinergic System Modulation : In rats, SSR-125543A was found to antagonize the increase in hippocampal acetylcholine (B1216132) release that is typically induced by CRF, pointing to a modulatory role in central cholinergic neurotransmission. nih.govresearchgate.net

Metabolomic Signatures : In a novel and mechanistically distinct finding, "SSR 125543" was identified as a significant feature in a metabolomics analysis of serum from glioblastoma patients. metaspace2020.euresearchgate.net The reason for its significance in this context is unknown and suggests a potential interaction with metabolic or oncological pathways entirely outside its established neuroendocrine function.

Table 2: Novel Pathways and Targets Modulated by SSR-125543A

| Pathway/System | Observed Effect | Potential Implication | Reference |

|---|---|---|---|

| Hippocampal Neurogenesis | Reverses stress-induced suppression | Neurorestorative/Antidepressant effects | scispace.com |

| CREB/BDNF Pathway | Hypothesized upregulation | Mechanism for neuroplasticity effects | scispace.commdpi.comnih.gov |

| PACAP System | Blocks behavioral effects of PACAP | Modulation of a parallel stress pathway | scispace.comresearchgate.net |

| Cholinergic System | Inhibits CRF-induced acetylcholine release | Modulation of hippocampal neurotransmission | nih.govresearchgate.net |

| Cancer Metabolome | Identified as a significant feature in glioblastoma | Unknown; potential role in metabolic signaling | metaspace2020.euresearchgate.net |

Strategies for Enhancing Selectivity and Potency of SSR-125543A through Chemical Modification

SSR-125543A belongs to the thiazolopyrimidine class of compounds. Medicinal chemistry efforts focused on this and related scaffolds provide insight into strategies for optimizing pharmacological properties. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial for rationally designing molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. rsc.org

For the thiazolopyrimidine scaffold, research has shown that specific modifications at various positions can significantly alter CRF1 receptor affinity. nih.govmdpi.com For instance, the nature and substitution pattern on the phenyl ring that binds deep within the receptor are critical for potency. Likewise, modifications to the amine substituent can fine-tune both binding affinity and properties like cell permeability. mdpi.com A study on new thiazolo[4,5-d]pyrimidine (B1250722) derivatives identified compound 8c (3-(2,4-dimethoxyphenyl)-7-(dipropylamino)-5-methylthiazolo[4,5-d]pyrimidin-2(3H)-one) as a potent candidate, demonstrating that modifications to the aryl group and the amine substituent are viable strategies for discovering new antagonists. nih.govcolab.ws While SSR-125543A is already highly potent and selective, further chemical modifications could be explored to optimize other drug-like properties, such as metabolic stability or duration of action, without compromising its primary activity.

Unexplored Research Avenues and Gaps in Knowledge Regarding SSR-125543A's Academic Significance

Despite its characterization as a potent and selective CRF1 antagonist, several areas concerning SSR-125543A remain unexplored, representing important gaps in our scientific understanding.

Comprehensive Off-Target Profile : The most immediate gap is the lack of a publicly available, broad-spectrum off-target screening profile. While its selectivity against the CRF2 receptor is well-established, its activity against a wider panel of kinases, GPCRs, and ion channels is unknown. Such a profile is essential for a complete mechanistic understanding.

Mechanisms of Neuroplasticity : The link between SSR-125543A and the reversal of stress-induced deficits in neurogenesis is a compelling finding. However, the proposed mechanism involving the BDNF/CREB pathway remains largely speculative. Future research should aim to directly demonstrate that SSR-125543A treatment leads to the phosphorylation of CREB and increased expression of BDNF in relevant brain regions.

Crosstalk with other Neuropeptide Systems : The functional interaction with the PACAP system has been identified, but the molecular details of this crosstalk remain to be elucidated. Investigating how CRF1 receptor blockade by SSR-125543A influences PAC1R signaling could reveal novel insights into the integrated regulation of stress responses.

The Metabolomics Enigma : Perhaps the most intriguing and unexplored avenue is the finding from glioblastoma metabolomics. metaspace2020.euresearchgate.net It is entirely unknown why SSR-125543A would emerge as a significant feature in this context. This warrants dedicated investigation to determine if it has any direct or indirect effects on cancer cell metabolism, which could open up entirely new fields of research for this compound, far beyond its role in stress and neuropsychiatric disorders.

Q & A

Q. What is the molecular mechanism of SSR 125543A as a corticotropin-releasing factor 1 (CRF1) receptor antagonist, and how does this inform its potential therapeutic applications?

this compound selectively binds to CRF1 receptors, inhibiting corticotropin-releasing factor (CRF)-mediated signaling. This antagonism reduces stress-related hormone release (e.g., ACTH), making it a candidate for studying depression, anxiety, and congenital adrenal hyperplasia . Methodologically, researchers should employ radioligand binding assays to quantify receptor affinity (e.g., using [³H]-SSR 125543A) and functional assays (e.g., cAMP inhibition in transfected cells) to confirm antagonist activity. Dose-response curves and Schild analysis can validate selectivity over CRF2 receptors .

Q. How should researchers design in vivo experiments to evaluate this compound's efficacy in stress-related behavioral models?

Standardized rodent models (e.g., forced swim test, elevated plus maze) are used to assess antidepressant/anxiolytic effects. Key considerations:

- Dose optimization : Start with doses validated in pharmacokinetic studies (e.g., 10–30 mg/kg orally in rats) .

- Control groups : Include CRF1 knockout mice or co-administration with CRF agonists to confirm target specificity.

- Behavioral endpoints : Quantify immobility time (depression) or open-arm exploration (anxiety) using blinded scoring to reduce bias .

Q. What are the best practices for ensuring reproducibility in this compound studies, particularly in receptor binding assays?

- Standardize cell lines : Use HEK293 or CHO cells stably expressing human CRF1 receptors to minimize variability .

- Buffer conditions : Maintain consistent pH (7.4), temperature (25°C), and ion concentrations (e.g., Mg²⁺) during binding experiments.

- Data validation : Replicate experiments across ≥3 independent trials and report mean ± SEM with statistical tests (e.g., one-way ANOVA) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound in preclinical models?

Discrepancies often arise from bioavailability or off-target effects. To address this:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm CNS penetration .

- Metabolite screening : Identify active metabolites using hepatic microsome assays.

- Behavioral cross-validation : Compare results across species (e.g., rats vs. mice) and stress paradigms (acute vs. chronic) .

Q. What experimental strategies can optimize this compound's selectivity for CRF1 over related receptors (e.g., CRF2) in structural-activity relationship (SAR) studies?

- Crystallography : Resolve the CRF1-SSR 125543A co-crystal structure to identify key binding residues.

- Mutagenesis assays : Test receptor mutants (e.g., CRF1-Tyr356Ala) to pinpoint interaction sites.

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict off-target risks against CRF2 or GPCRs .

Q. How should researchers address variability in this compound's effects across different cell or animal models of depression?

- Model stratification : Classify models by stress type (e.g., social defeat vs. chronic mild stress) and validate with transcriptomic profiling (e.g., RNA-seq of hypothalamic tissue).

- Biomarker integration : Measure CRF1 receptor density (via PET imaging) or plasma ACTH/cortisol levels pre- and post-treatment to correlate with behavioral outcomes .

Q. What statistical methods are recommended for analyzing dose-response data in this compound studies with small sample sizes?

- Non-parametric tests : Use Mann-Whitney U or Kruskal-Wallis tests for non-normal distributions.

- Effect size metrics : Report Cohen’s d or Hedges’ g to quantify magnitude, reducing reliance on p-values alone.

- Bayesian approaches : Apply Bayesian hierarchical models to estimate posterior probabilities of efficacy .

Methodological Guidelines

Q. How to design a robust translational study bridging this compound's preclinical findings to human trials?

- Phase 0 microdosing : Use subtherapeutic doses (≤100 µg) with AMS (accelerator mass spectrometry) to track human pharmacokinetics .

- Biomarker panels : Include stress-related markers (e.g., salivary cortisol, fMRI amygdala reactivity) as surrogate endpoints.

- Ethical frameworks : Adhere to CONSORT guidelines for randomized trials and pre-register protocols (e.g., ClinicalTrials.gov ) .

Q. What are the key considerations for integrating omics data (e.g., proteomics, metabolomics) into this compound research?

- Multi-omics workflows : Pair RNA-seq with phosphoproteomics to map CRF1 signaling pathways.

- Pathway enrichment : Use tools like DAVID or Metascape to identify overrepresented biological processes.

- Data transparency : Share raw data via repositories (e.g., GEO, PRIDE) and adhere to FAIR principles .

Data Presentation & Replication

Q. How to present conflicting data on this compound's efficacy in peer-reviewed manuscripts?

- Transparent reporting : Use supplemental tables to list all negative/positive results, even if unpublished.

- Meta-analysis : Perform a mini-review within the discussion, comparing findings to prior studies (e.g., Griebel et al., 2002 vs. recent trials) .

- Limitations section : Acknowledge model-specific biases (e.g., rodent vs. human CRF1 receptor polymorphisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.